molecular formula C12H10O3 B11766336 2-[4-(Furan-2-yl)phenyl]acetic acid

2-[4-(Furan-2-yl)phenyl]acetic acid

Cat. No.: B11766336
M. Wt: 202.21 g/mol
InChI Key: WSFDBAUQBKQETN-UHFFFAOYSA-N
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Description

2-[4-(Furan-2-yl)phenyl]acetic acid is an organic compound that features a furan ring attached to a phenyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Furan-2-yl)phenyl]acetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a furan boronic acid derivative and a halogenated phenyl acetic acid derivative in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, often in an organic solvent such as tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve the oxidation of furan derivatives using oxidizing agents like potassium permanganate or silver nitrate . Another method includes the reaction of furan with acetic anhydride to form the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Furan-2-yl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or silver nitrate in aqueous or organic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated phenyl acetic acid derivatives.

Scientific Research Applications

2-[4-(Furan-2-yl)phenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(Furan-2-yl)phenyl]acetic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the acetic acid moiety may form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)acetic acid: A simpler analog with only a furan ring attached to the acetic acid moiety.

    4-(Furan-2-yl)benzoic acid: Contains a furan ring attached to a benzoic acid moiety.

    2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.

Uniqueness

2-[4-(Furan-2-yl)phenyl]acetic acid is unique due to the presence of both a furan ring and a phenyl group, which can provide distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler furan derivatives .

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-[4-(furan-2-yl)phenyl]acetic acid

InChI

InChI=1S/C12H10O3/c13-12(14)8-9-3-5-10(6-4-9)11-2-1-7-15-11/h1-7H,8H2,(H,13,14)

InChI Key

WSFDBAUQBKQETN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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